
Methyl 2-amino-2-(5-methylfuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(5-methylfuran-2-yl)acetate is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring substituted with a methyl group and an amino acid ester moiety, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-methylfuran-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylfuran-2-carboxylate.
Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in methyl 2-amino-2-(5-methylfuran-2-yl)acetate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a packed bed reactor for the esterification step.
Automated Amination: Employing automated systems to control the temperature and pressure during the amination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a
Biological Activity
Methyl 2-amino-2-(5-methylfuran-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring, which is known for its diverse biological activities. The presence of the amino group and the methyl substituent on the furan ring contributes to its reactivity and biological potential. The structural formula can be represented as follows:
Antimicrobial Activity
Several studies have indicated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, research has shown that furan derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 125 | Staphylococcus aureus |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | 500 | Escherichia coli |
| Benzyloxycarbonyl derivatives | 250 | Bacillus cereus |
In a study assessing the antimicrobial efficacy of various furan derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .
Anticancer Activity
The anticancer potential of furan derivatives has also been extensively studied. Compounds containing furan rings have been reported to exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 62.37 | HeLa |
| Tryptamine derivative | 275.26 | HepG2 |
| Other furan derivatives | Varies | Vero |
In particular, this compound exhibited an IC50 value of 62.37 µg/mL against HeLa cells, suggesting significant anticancer activity .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes in microorganisms and cancer cells. The structural characteristics allow it to interact with key enzymes or cellular targets, disrupting their function.
- Antibacterial Mechanism : The compound may inhibit bacterial protein synthesis by mimicking natural substrates in aminoacyl-tRNA synthetases, leading to misincorporation during translation.
- Anticancer Mechanism : It is proposed that the compound induces apoptosis in cancer cells through the activation of caspase pathways or by generating reactive oxygen species (ROS), which damage cellular components.
Case Studies
A notable case study involved the synthesis and evaluation of various furan derivatives, including this compound. The study highlighted its superior activity compared to other synthesized compounds, reinforcing its potential as a lead compound for further development in drug discovery .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4,7H,9H2,1-2H3 |
InChI Key |
RZKSHBXQJHJFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















